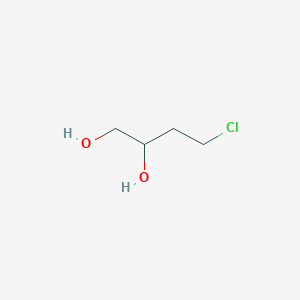

4-Chlorobutane-1,2-diol

Description

4-Chlorobutane-1,2-diol (C₄H₉ClO₂) is a chlorinated diol characterized by a four-carbon chain with a chlorine substituent on the fourth carbon and hydroxyl groups on the first and second carbons. Chlorinated diols, such as 3-monochloropropane-1,2-diol (3-MCPD), are well-documented as contaminants in food additives and industrial processes, with known toxicological concerns . The position of the chlorine atom and carbon chain length in this compound likely influence its reactivity, solubility, and biological activity compared to shorter-chain analogs like 3-MCPD.

Properties

IUPAC Name |

4-chlorobutane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIDAQUPOBNMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596115 | |

| Record name | 4-Chlorobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59524-44-6 | |

| Record name | 4-Chlorobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Monochloropropane-1,2-diol (3-MCPD)

- Structure : C₃H₇ClO₂; chlorine on C3, hydroxyls on C1 and C2.

- Properties: A known food contaminant formed during thermal processing of fats and oils. It exhibits nephrotoxicity and carcinogenicity in animal studies.

- Key Difference : The shorter carbon chain and chlorine position in 3-MCPD enhance its volatility and metabolic activation compared to 4-Chlorobutane-1,2-diol.

- Regulatory Status: Classified as a Group 2B carcinogen (IARC) with strict limits in food products .

(±)-4-Phenylbutane-1,2-diol

- Structure : C₁₀H₁₄O₂; phenyl group on C4, hydroxyls on C1 and C2.

- Synthesis : Produced via epoxidation of 4-phenyl-1-butene followed by hydrolysis, yielding a racemic mixture .

- No direct toxicity data are available, but structural analogs suggest possible applications in pharmaceutical intermediates.

4-Pyrazin-2-yl-but-3-ene-1,2-diol

- Structure : C₈H₁₀N₂O₂; pyrazine ring attached to a conjugated double bond system.

- Source : Isolated from the plant Alisma orientale ().

- Properties: The heterocyclic pyrazine moiety may confer unique electronic properties, influencing antioxidant or enzyme-binding activities. No toxicity data are reported, but natural product derivatives often exhibit bioactivity .

4-Amino-4-phenylbutane-1,2-diol

- Structure: C₁₀H₁₅NO₂; amino and phenyl groups on C4, hydroxyls on C1 and C2.

- The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for enhanced solubility .

Structural and Functional Comparison Table

Toxicological and Industrial Implications

- Chlorinated Diols: this compound may share impurities with glycerol esters (e.g., E 445), where chlorinated compounds are regulated due to genotoxicity risks .

- Synthetic vs. Natural Analogs : Compounds like 4-pyrazin-2-yl-but-3-ene-1,2-diol highlight the role of natural sources in discovering structurally complex diols, while synthetic variants (e.g., 4-phenyl derivatives) prioritize industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.